

N-Methylatalaphylline: A Guide to Structure Elucidation and Spectroscopic Analysis

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Compound of Interest

Compound Name: *N-Methylatalaphylline*

Cat. No.: *B15591222*

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Introduction

N-Methylatalaphylline is an acridone alkaloid that has been isolated from the plant species *Atalantia monophylla*. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have attracted scientific interest due to their potential biological activities. The elucidation of the precise chemical structure of such natural products is a critical step in the drug discovery and development process, enabling a deeper understanding of their structure-activity relationships.

This technical guide provides a comprehensive overview of the methodologies and data involved in the structure elucidation of **N-Methylatalaphylline**. While the original detailed experimental data from its initial isolation and characterization is not widely available in the public domain, this document outlines the general experimental protocols and the expected spectroscopic data based on the known structure of related compounds. The information is presented to serve as a valuable resource for researchers working on the isolation, characterization, and synthesis of acridone alkaloids.

Molecular Profile

The foundational information for the structure elucidation of **N-Methylatalaphylline** is its molecular formula and molecular weight. This data is typically obtained through high-resolution mass spectrometry.

Parameter	Value
Molecular Formula	C ₂₃ H ₂₅ NO ₄
Molecular Weight	379.4 g/mol

Experimental Protocols

The structure elucidation of a natural product like **N-Methylatalaphylline** involves a systematic workflow, beginning with its isolation from the natural source and culminating in its spectroscopic characterization.

Isolation of N-Methylatalaphylline

A generalized protocol for the isolation of acridone alkaloids from *Atalantia monophylla* is as follows:

- **Plant Material Collection and Preparation:** The roots or aerial parts of *Atalantia monophylla* are collected, washed, dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane or petroleum ether to remove fats and waxes, followed by extraction with solvents of increasing polarity such as chloroform, ethyl acetate, and methanol. Acridone alkaloids are often found in the chloroform and ethyl acetate fractions.
- **Chromatographic Separation:** The crude extracts are then subjected to various chromatographic techniques to isolate the individual compounds.
 - **Column Chromatography:** The extract is first fractionated using column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).
 - **Preparative Thin-Layer Chromatography (TLC):** Fractions containing the compound of interest are further purified using preparative TLC.

- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure **N-Methylatalaphylline**.

Spectroscopic Analysis

The purified **N-Methylatalaphylline** is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

- Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound. Fragmentation patterns in the mass spectrum can offer clues about the different structural motifs present in the molecule.
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within the molecule.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).
- 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl groups, carbonyl groups, aromatic rings).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation system within the molecule, which is characteristic of the acridone chromophore.

Spectroscopic Data Summary

The following tables present a template for the expected spectroscopic data for **N-Methylatalaphylline**. The actual chemical shifts and coupling constants would need to be determined experimentally.

Table 1: ¹H NMR Spectroscopic Data (Template)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
e.g., 8.10	d	8.0	H-8
e.g., 7.85	dd	8.0, 1.5	H-5
e.g., 7.40	m	Aromatic H	
e.g., 3.85	s	N-CH ₃	
e.g., 1.50	s	CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (Template)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
e.g., 182.0	C=O	C-9
e.g., 160.0	C	C-4a
e.g., 145.0	C	C-10a
e.g., 126.0	CH	C-8
e.g., 40.0	CH ₃	N-CH ₃
e.g., 25.0	CH ₃	CH ₃

Table 3: Mass Spectrometry Data (Template)

m/z	Interpretation
379.1780	[M] ⁺ (Calculated for C ₂₃ H ₂₅ NO ₄)
e.g., 364	[M - CH ₃] ⁺
e.g., 322	[M - C ₄ H ₇] ⁺

Structure Elucidation Workflow

The logical process for elucidating the structure of a natural product like **N-Methylatalaphylline** is depicted in the following workflow diagram.



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Figure 1. Workflow for the Structure Elucidation of **N-Methylatalaphylline**.

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